
N-Desisopropyl Delavirdine N-Sulfate-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desisopropyl Delavirdine-d8 (N-sulfate) is a deuterated analog of N-Desisopropyl Delavirdine, a derivative of Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterium labeling in N-Desisopropyl Delavirdine-d8 (N-sulfate) enhances its stability and allows for more precise pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desisopropyl Delavirdine-d8 (N-sulfate) involves multiple steps, starting from the parent compound Delavirdine. The process includes the removal of the isopropyl group and the introduction of deuterium atoms. The final step involves the sulfation of the compound to form the N-sulfate derivative. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Desisopropyl Delavirdine-d8 (N-sulfate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Desisopropyl Delavirdine-d8 (N-sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Desisopropyl Delavirdine-d8 (N-sulfate) has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: Employed in studies of enzyme kinetics and drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Delavirdine derivatives.
Industry: Applied in the development of new antiviral drugs and in the quality control of pharmaceutical products.
Mechanism of Action
N-Desisopropyl Delavirdine-d8 (N-sulfate) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity. The sulfation increases the compound’s solubility and bioavailability. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and prevents the transcription of viral RNA into DNA.
Comparison with Similar Compounds
Similar Compounds
N-Desisopropyl Delavirdine: The non-deuterated analog.
Delavirdine: The parent compound.
N-Desisopropyl Delavirdine-d8: The deuterated analog without the sulfate group.
Uniqueness
N-Desisopropyl Delavirdine-d8 (N-sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. The sulfation further improves its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N6O6S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)/i7D2,8D2,9D2,10D2 |
InChI Key |
YTUWQQGEHADHTG-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)NS(=O)(=O)O)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
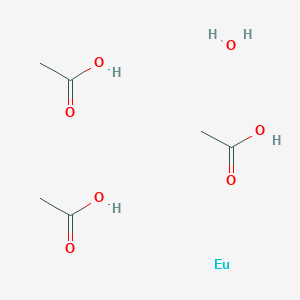
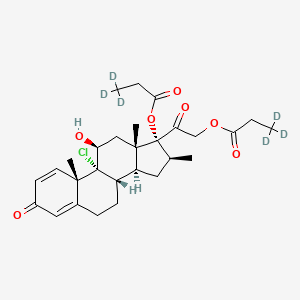

![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
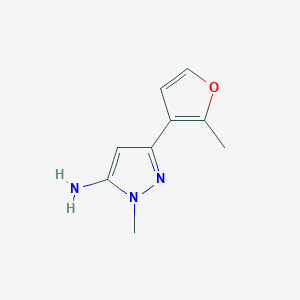
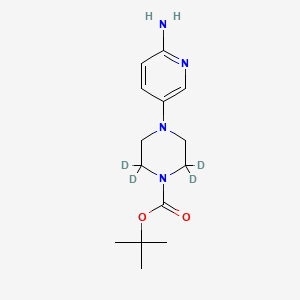
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
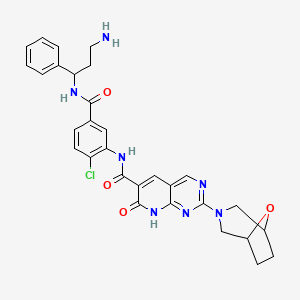
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)
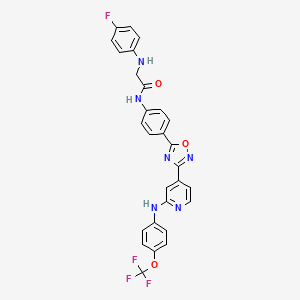
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
